

A Comparative Guide to Hole Mobility in Triarylamine Compounds for Organic Electronics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N'-Di(1-naphthyl)-4,4'-benzidine*

Cat. No.: *B119102*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Triarylamine derivatives are a cornerstone class of organic materials utilized in a wide array of electronic applications, from organic light-emitting diodes (OLEDs) to perovskite solar cells. Their popularity stems from their excellent hole-transporting properties, which are crucial for the efficient operation of these devices. The ability of a material to transport holes is quantified by its hole mobility (μ_h), a parameter that is highly dependent on the molecular structure of the compound. This guide provides a comparative analysis of hole mobility in various triarylamine-based compounds, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of next-generation materials.

Unraveling the Relationship Between Structure and Mobility

The hole mobility of triarylamine compounds is intrinsically linked to their molecular architecture. Key structural modifications that influence hole transport include the introduction of electron-donating or withdrawing groups, alteration of the molecular planarity, and the extension of π -conjugation. Generally, electron-donating substituents tend to increase hole mobility, while enhancing the planarity of the molecule can facilitate intermolecular charge hopping, thereby boosting mobility.

Comparative Analysis of Hole Mobility

The following table summarizes the hole mobility of several common and recently developed triarylamine compounds, providing a quantitative basis for comparison. The data has been compiled from various studies, and the experimental method used for the measurement is indicated.

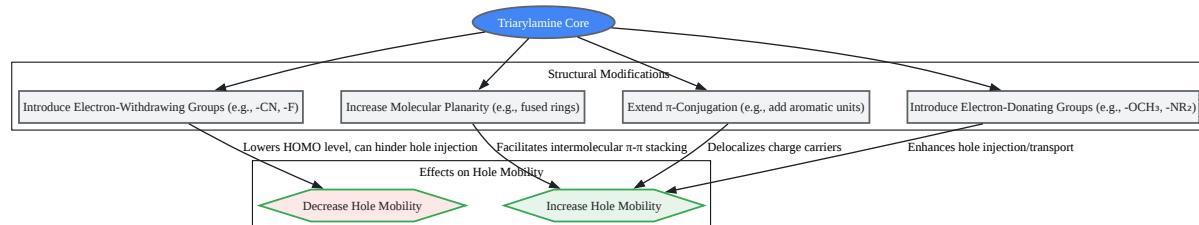
Compound Name/Abbreviation	Chemical Structure	Hole Mobility (cm ² V ⁻¹ s ⁻¹)	Measurement Method
Spiro-OMeTAD	2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene	~1 x 10 ⁻⁴ - 2 x 10 ⁻⁴	SCLC, TOF
PTAA	Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]	~4 x 10 ⁻³	TOF
TPD	N,N'-Diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine	~1 x 10 ⁻³ - 1 x 10 ⁻²	TOF
Compound 1	3,4-bis(decyloxy)-N,N-diphenylaniline[1][2]	1.08 x 10 ⁻²	DFT Calculation
Compound 2	N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline[1][2]	4.21 x 10 ⁻²	DFT Calculation
Compound 3	N,N-bis(3,4-bis(decyloxy)phenyl)-5-(10H-phenothiazin-2-yl)thiazol-2-amine[1][2]	5.93 x 10 ⁻⁵	DFT Calculation
STR1	Star-shaped triphenylamine derivative[3]	1.0 x 10 ⁻⁵	SCLC
STR0	Star-shaped oxygen-bridged triphenylamine derivative[3]	7.0 x 10 ⁻⁶	SCLC

PCP-TPA	[1][1] Paracyclophane Triarylamine	Higher than Spiro-OMeTAD	SCLC[4]
TABT	Triarylamine/bithiophene copolymer	High	Not specified[5]

Experimental Protocols for Hole Mobility Measurement

Accurate determination of hole mobility is crucial for the evaluation of new materials. The two most common techniques employed for this purpose are the Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methods.

Time-of-Flight (TOF) Method


The TOF technique directly measures the transit time of charge carriers across a material of known thickness under an applied electric field.

Experimental Workflow:

- **Sample Preparation:** A thick film (typically $> 1 \mu\text{m}$) of the triarylamine compound is sandwiched between two electrodes, with at least one being semi-transparent.
- **Charge Carrier Generation:** A short pulse of highly absorbed light (e.g., from a nitrogen laser) is used to generate a sheet of electron-hole pairs near the semi-transparent electrode.
- **Charge Carrier Drift:** An external voltage is applied across the sample, causing the holes to drift towards the counter-electrode.
- **Current Measurement:** A transient photocurrent is measured as the sheet of holes moves through the material.
- **Transit Time Determination:** The transit time (t_{t}) is determined from the inflection point of the transient photocurrent when plotted on a log-log scale.
- **Mobility Calculation:** The hole mobility (μ_{h}) is calculated using the following equation:

$$\mu h = d^2 / (V * t_t)$$

where 'd' is the film thickness and 'V' is the applied voltage.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C9SE00366E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Triarylamine/Bithiophene Copolymer with Enhanced Quinoidal Character as Hole-Transporting Material for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Hole Mobility in Triarylamine Compounds for Organic Electronics]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119102#comparative-study-of-hole-mobility-in-different-triarylamine-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

